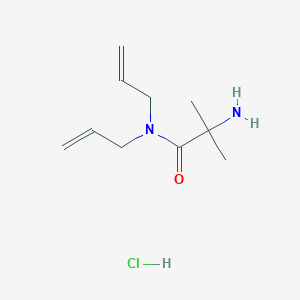![molecular formula C16H21ClN2O2 B1398481 Ethyl-1-[Cyano(phenyl)methyl]piperidin-4-carboxylat-Hydrochlorid CAS No. 1208081-08-6](/img/structure/B1398481.png)
Ethyl-1-[Cyano(phenyl)methyl]piperidin-4-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C16H21ClN2O2 . It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge . This compound is related to pethidine (meperidine), a well-known opioid analgesic .
Molecular Structure Analysis
The molecular structure of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride consists of a piperidine ring with a cyano(phenyl)methyl group and an ethyl carboxylate group attached . The exact structure can be better understood with a molecular model.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride are not fully detailed in the sources I found. The molecular weight is approximately 308.8 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidinderivate, wie z. B. „Ethyl-1-[Cyano(phenyl)methyl]piperidin-4-carboxylat-Hydrochlorid“, spielen eine wichtige Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Der Piperidin-Rest ist eine häufige Struktur in vielen Medikamenten, was darauf hindeutet, dass diese Verbindung möglicherweise zur Entwicklung neuer Arzneimittel verwendet werden könnte .
Synthese von biologisch aktiven Piperidinen
Die Verbindung könnte als Substrat für die Synthese von biologisch aktiven Piperidinen verwendet werden . Piperidinhaltige Verbindungen stellen einen der wichtigsten synthetischen Bausteine für die Konstruktion von Medikamenten dar .
Entwicklung neuer Synthesemethoden
Angesichts der Bedeutung von Piperidinderivaten in verschiedenen Bereichen könnte diese Verbindung zur Entwicklung neuer Synthesemethoden verwendet werden . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Forschung in der organischen Chemie
Die Verbindung könnte in der Forschung verwendet werden, um intra- und intermolekulare Reaktionen zu untersuchen, die zur Bildung verschiedener Piperidinderivate führen . Dies umfasst Reaktionen wie Hydrierung, Cyclisierung, Cycloaddition, Annulation und Aminierung .
Untersuchung der biologischen Aktivität
Die Verbindung könnte zur Untersuchung der biologischen Aktivität von Piperidinderivaten verwendet werden . Dies umfasst die Untersuchung ihrer pharmakologischen Aktivität .
Eigenschaften
IUPAC Name |
ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13;/h3-7,14-15H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHDZTKHBBUINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








-methanone hydrochloride](/img/structure/B1398407.png)

![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)





